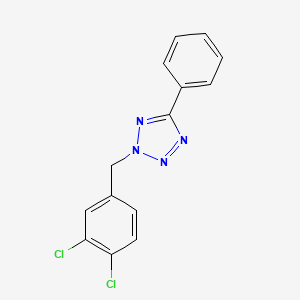
2-(3,4-dichlorobenzyl)-5-phenyl-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dichlorophenyl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to the tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenyl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactors to enhance the efficiency and yield of the reaction. The use of advanced techniques such as high-throughput screening and optimization of reaction parameters can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,4-Dichlorophenyl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted tetrazoles .
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Dichlorophenyl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(3,4-dichlorophenyl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloromethylphenidate: An analogue of methylphenidate with increased potency and duration.
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An algicide and herbicide that inhibits photosynthesis.
Uniqueness
2-[(3,4-Dichlorophenyl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H10Cl2N4 |
|---|---|
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
2-[(3,4-dichlorophenyl)methyl]-5-phenyltetrazole |
InChI |
InChI=1S/C14H10Cl2N4/c15-12-7-6-10(8-13(12)16)9-20-18-14(17-19-20)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI-Schlüssel |
YRYLYTHPXWTYFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-3-{(Z)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15008375.png)
![2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B15008376.png)
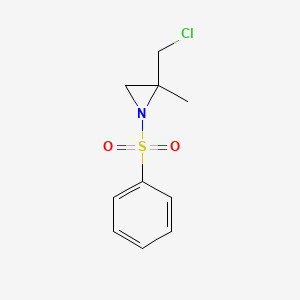
![10,13-dimethyl-17-(2-methyl-5-oxotetrahydrofuran-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B15008394.png)
![5-[(4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B15008395.png)
![2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B15008405.png)
![Methyl {[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15008412.png)
![6,8,12-trimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene](/img/structure/B15008415.png)
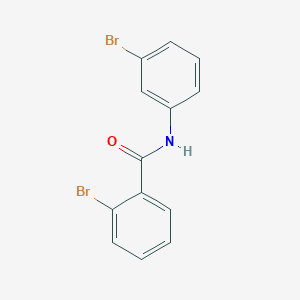
![Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-tolyl)thiazol-2-yl]-](/img/structure/B15008444.png)
![Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]-](/img/structure/B15008461.png)
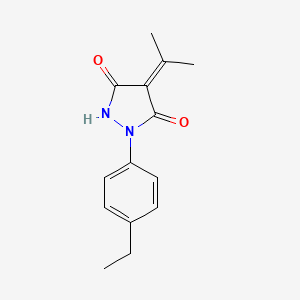
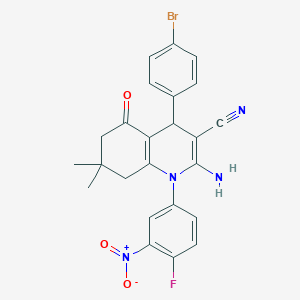
![6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15008479.png)
